molecular formula C13H9N5O3S B4606136 4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide

4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B4606136
M. Wt: 315.31 g/mol
InChI Key: MGGMKLYCNDBGEM-UHFFFAOYSA-N
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Description

4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a nitro group, a phenyl group, a thiazole ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then coupled with a pyrazole derivative. The nitro group is introduced through nitration reactions, and the final product is obtained after purification steps such as recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiazole or pyrazole derivatives.

Scientific Research Applications

4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group may play a role in redox reactions, while the thiazole and pyrazole rings may facilitate binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
  • 4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)ethanediamide
  • 4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide

Uniqueness

4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of both a thiazole and a pyrazole ring in its structure. This dual-ring system may confer distinct chemical and biological properties compared to similar compounds that contain only one of these rings.

Properties

IUPAC Name

4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O3S/c19-12(11-10(18(20)21)6-14-17-11)16-13-15-9(7-22-13)8-4-2-1-3-5-8/h1-7H,(H,14,17)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGMKLYCNDBGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=NN3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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